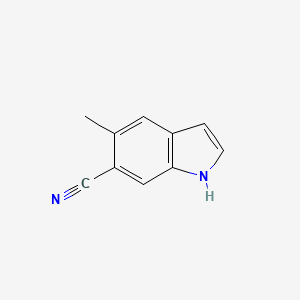

5-methyl-1H-indole-6-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemistry and Biology

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. nih.govwisdomlib.orgwisdomlib.org Its derivatives are integral components of numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govbio-connect.nl The indole nucleus serves as a versatile building block for the design of novel therapeutic agents due to its ability to interact with various biological targets. bio-connect.nlmdpi.com

The significance of indole derivatives is underscored by their diverse pharmacological applications, including their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. wisdomlib.orgbio-connect.nlmdpi.com For instance, certain indole-based compounds have shown efficacy in targeting tubulin polymerization, a critical process in cell division, making them valuable in cancer chemotherapy. wisdomlib.orgmdpi.com Furthermore, the structural versatility of the indole ring allows for the synthesis of compounds with tailored properties for specific biological applications. bio-connect.nl

Overview of Carbonitrile Functionality within Heterocyclic Systems

The carbonitrile (C≡N) group is a highly versatile functional group in organic chemistry, particularly within heterocyclic systems. longdom.orgebsco.com Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and molecular structure of the parent heterocycle. The nitrile group can participate in a wide array of chemical transformations, serving as a precursor for the synthesis of amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. ebsco.com

Within drug discovery, the carbonitrile moiety is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a molecule. nih.gov The reactivity of the nitrile group allows for its conversion into various bioisosteric groups, providing a powerful tool for lead optimization in medicinal chemistry. longdom.orgnih.gov

Research Trajectory and Future Perspectives for 5-methyl-1H-indole-6-carbonitrile

While extensive research exists on various substituted indoles, this compound is a more specialized derivative. Its research trajectory is closely linked to the broader exploration of indole carbonitriles as intermediates in the synthesis of complex molecules with potential therapeutic applications. googleapis.com The presence of both a methyl group and a carbonitrile group on the indole scaffold offers unique opportunities for further functionalization and derivatization.

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactivity of the nitrile and the indole nitrogen to create libraries of new compounds for biological screening.

Exploration of Biological Activity: Investigating the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for various receptors.

Materials Science Applications: Exploring the use of this compound as a building block for the development of organic materials with interesting photophysical or electronic properties.

The continued investigation into the synthesis and properties of this compound holds promise for uncovering new chemical entities with valuable applications in medicine and materials science.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8N2 |

| Molecular Weight | 156.19 g/mol |

| CAS Number | 1167056-69-0 |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURRQNBSJFQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 5 Methyl 1h Indole 6 Carbonitrile

Reaction Mechanisms and Pathways

The reactivity of the indole (B1671886) ring is characterized by the high electron density of the pyrrole (B145914) ring, making it susceptible to electrophilic attack, particularly at the C3 position. The presence of the electron-donating methyl group at the C5 position further enhances the electron density of the bicyclic system, while the electron-withdrawing nitrile group at the C6 position deactivates the benzene (B151609) ring towards electrophilic substitution. The interplay of these two substituents governs the regioselectivity of various reactions.

Electrophilic Substitution Reactions on the Indole Ring

Electrophilic substitution is a cornerstone of indole chemistry. The electron-rich nature of the indole ring, particularly at the C3 position, makes it highly susceptible to attack by electrophiles.

Halogenation:

The halogenation of indoles can be achieved using various reagents. For instance, enzymatic halogenation using flavin-dependent halogenases (FDHs) has gained attention as an environmentally friendly method. nih.gov While the halogenation of indoles lacking substituents at the C2 and C3 positions is not extensively studied, enzymes like RebH and its variants have been used for the chlorination and bromination of various indole derivatives. nih.gov For 5-methyl-1H-indole-6-carbonitrile, halogenation is anticipated to occur preferentially at the C3 position due to the high nucleophilicity of this site. The use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or THF would be a common laboratory approach for this transformation.

Nitration:

The nitration of indoles is a complex reaction that can be sensitive to reaction conditions. The presence of both an activating methyl group and a deactivating nitrile group on the benzene ring of this compound makes predicting the outcome of nitration challenging. Generally, nitration of indoles with electron-withdrawing groups on the benzene ring tends to occur at the 5- or 6-position of the indole ring. umn.edu For example, the nitration of indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative. umn.edu Given that the 6-position is already occupied in this compound, nitration, if it occurs on the benzene ring, would likely be directed to the C4 or C7 positions. However, the strong directing effect of the indole nitrogen to the C3 position could also lead to nitration at this site, followed by potential rearrangement or further reactions. The use of milder nitrating agents, such as nitric acid in acetic anhydride (B1165640) or acetyl nitrate, might provide better control over the reaction.

Nucleophilic Transformations and Addition Reactions

The nitrile group at the C6 position of this compound is a versatile functional group that can undergo a variety of nucleophilic transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1H-indole-6-carboxylic acid. nih.gov This transformation is a common strategy to introduce a carboxylic acid moiety, which can then be further derivatized.

Reduction: The nitrile group can be reduced to a primary amine, (5-methyl-1H-indol-6-yl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This provides a route to introduce an aminomethyl group, a common pharmacophore.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones. For example, the addition of a Grignard reagent to an indole-2-carbonitrile has been shown to yield the corresponding ketone. nih.gov

Cyclization and Annulation Reactions to Form Fused Heterocycles

The indole scaffold of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems.

One common strategy involves the functionalization of the indole nitrogen followed by an intramolecular cyclization. For instance, N-alkylation of the indole with a suitable bifunctional reagent can set the stage for a subsequent ring-closing reaction. The nitrile group can also participate in cyclization reactions. For example, it can react with adjacent functional groups, introduced through prior derivatization, to form fused pyridone, pyrimidinone, or other heterocyclic rings.

Oxidation and Reduction Chemistry

Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation, for example with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is often used to dehydrogenate indoline (B122111) precursors to the corresponding indoles. lookchem.comresearchgate.net The methyl group at the C5 position can also be a site for oxidation, potentially leading to the corresponding carboxylic acid or alcohol under specific conditions.

Reduction: The indole ring can be reduced to the corresponding indoline (2,3-dihydroindole) derivative. This is typically achieved through catalytic hydrogenation using catalysts like platinum oxide or through chemical reduction with reagents such as sodium borohydride (B1222165) in trifluoroacetic acid. The nitrile group can also be reduced concurrently or selectively, depending on the chosen reducing agent and reaction conditions. For instance, catalytic hydrogenation can reduce both the indole ring and the nitrile group, while a reagent like diisobutylaluminum hydride (DIBAL-H) might selectively reduce the nitrile to an aldehyde.

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse library of analogues.

N-Functionalization: The indole nitrogen is a common site for modification. It can be alkylated, acylated, or sulfonylated to introduce a variety of substituents. nih.gov For example, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride. nih.gov

Modification of the Nitrile Group: As discussed in Section 3.3, the nitrile group can be transformed into other functional groups such as a carboxylic acid, an amine, or a ketone. These new functional groups can then serve as handles for further derivatization. For instance, the carboxylic acid can be converted to an ester or an amide. evitachem.com

Cross-Coupling Reactions: The benzene ring of the indole can be further functionalized using transition metal-catalyzed cross-coupling reactions. While the parent compound does not have a suitable leaving group for direct cross-coupling, it can be introduced via halogenation (see Section 3.2). For example, a bromo-substituted derivative could undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Comprehensive Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-methyl-1H-indole-6-carbonitrile, both ¹H and ¹³C NMR spectroscopy are critical for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of an indole (B1671886) derivative provides characteristic signals for the aromatic and substituent protons. In a typical ¹H NMR spectrum of a substituted indole, the N-H proton of the indole ring usually appears as a broad singlet in the downfield region, often above 8.0 ppm. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit complex splitting patterns due to spin-spin coupling. For instance, in related indole compounds, aromatic protons appear in the range of 6.5 to 8.0 ppm. The methyl group protons at the C5 position would be expected to produce a singlet peak further upfield, typically around 2.4-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the indole ring system typically resonate in the aromatic region of the spectrum (approximately 100-140 ppm). The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The methyl carbon at C5 would appear at a much higher field, generally between 15 and 25 ppm. For comparison, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals at δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm for the indole core, with the methyl carbon at 9.64 ppm. rsc.org

A general procedure for obtaining NMR spectra involves dissolving the sample in a deuterated solvent, such as CDCl₃ or DMSO-d₆, and recording the spectra on a high-field spectrometer, for instance, at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR. rsc.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Indole Derivatives

| Compound | Proton/Carbon | Chemical Shift (ppm) | Solvent |

| 5-Bromo-3-methyl-1H-indole | Aromatic-H | 6.99 - 7.92 | CDCl₃ |

| CH₃ | 2.32 | CDCl₃ | |

| Aromatic-C | 111.60 - 134.96 | CDCl₃ | |

| CH₃ | 9.64 | CDCl₃ | |

| 5-Methoxy-1H-indole-2-carbonitrile | NH | 8.57 (bs) | CDCl₃ |

| Aromatic-H | 6.83 - 7.31 | CDCl₃ | |

| OCH₃ | 3.85 | CDCl₃ | |

| Aromatic-C | 102.1 - 155.5 | CDCl₃ | |

| C≡N | 114.4 | CDCl₃ | |

| OCH₃ | 55.8 | CDCl₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The N-H stretching vibration of the indole ring gives rise to a sharp peak around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. For instance, the IR spectrum of 5-methylindole (B121678) shows characteristic peaks that can be used for comparison. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also a strong and characteristic band in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. For example, in the Raman spectrum of indole-5-carbonitrile, characteristic peaks are observed that help in identifying the vibrational modes of the indole and nitrile functionalities. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for Indole Derivatives

| Compound | Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Indole-5-carbonitrile | C≡N Stretch | ~2225 | ~2225 |

| N-H Stretch | ~3400 | Not specified | |

| Aromatic C=C Stretch | ~1600-1450 | Not specified | |

| 5-Methylindole | C-H Stretch (methyl) | ~2920 | Not specified |

| Aromatic C-H Stretch | ~3050 | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. For indole in the gas phase, these bands are observed around 260-290 nm. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The presence of a methyl group (an electron-donating group) and a nitrile group (an electron-withdrawing group) on the benzene ring of this compound would be expected to cause a shift in the absorption maxima compared to unsubstituted indole.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 156.19 g/mol . calpaclab.com The fragmentation pattern of indoles is well-documented. A common fragmentation pathway involves the loss of HCN (27 u) from the pyrrole ring. For this compound, fragmentation could also involve the loss of the methyl group (CH₃, 15 u) or the nitrile group (CN, 26 u). For comparison, the GC-MS of 4,6-dimethyl-1H-indole shows a molecular ion peak at m/z 145. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound with the molecular formula C₁₀H₈N₂, the calculated exact mass can be compared with the experimentally determined mass to confirm its elemental composition with high confidence. For instance, the HRMS data for 3-iodo-5-methoxy-1H-indole-2-carbonitrile (C₁₀H₈IN₂O) shows a calculated m/z of 298.96813 for [M+H]⁺, with a found value of 298.96711, confirming its composition. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₀H₈N₂), the theoretical elemental composition is approximately 76.90% carbon, 5.16% hydrogen, and 17.94% nitrogen. Experimental results from an elemental analyzer are compared with these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's purity and elemental formula. For example, the elemental analysis of 4,6-dimethyl-1H-indole (C₁₀H₁₁N) showed found values of C, 82.88%; H, 7.41%; N, 9.33%, which are in close agreement with the calculated values of C, 82.72%; H, 7.64%; N, 9.65%. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of many-body systems. Through DFT calculations, a detailed understanding of the intrinsic properties of 5-methyl-1H-indole-6-carbonitrile can be achieved.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is also often located on the ring system. In the case of this compound, the presence of the electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH3) at positions 6 and 5, respectively, will significantly influence the electron density distribution and the energies of the frontier orbitals. DFT calculations can precisely map these orbitals and quantify their energy levels.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a measure of molecular stability and reactivity. |

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.govmdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands. materialsciencejournal.org For this compound, key vibrational modes would include the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, and the various C-H and C-C stretching and bending modes of the aromatic system and the methyl group. Studies on related indole derivatives have shown that the isonitrile stretching frequency is sensitive to the local environment, making it a useful probe. nih.govmdpi.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Indole) | 3400 - 3500 |

| C≡N Stretch (Nitrile) | 2200 - 2260 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govalliedacademies.orgnih.govjbcpm.com The process involves placing the ligand in the binding site of the target and calculating a docking score, which represents the binding affinity.

Successful docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For this compound, the indole N-H group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions. These predicted interactions can guide the design of more potent and selective inhibitors. While specific docking studies for this compound are not widely published, research on other indole derivatives has demonstrated their potential to bind to various therapeutic targets, including kinases and proteins involved in cancer and inflammation. nih.govalliedacademies.org

In Silico Prediction of Pharmacokinetic and ADME Properties

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. Computational methods can predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics. nih.gov Various software tools and online servers are available to calculate parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for crossing the blood-brain barrier. For this compound, these in silico predictions would provide a preliminary assessment of its potential as an orally bioavailable drug.

| ADME Parameter | Description | Predicted Value (Illustrative) |

| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | 2.0 - 3.0 |

| Aqueous Solubility | The maximum amount of the compound that can dissolve in water. | Moderately soluble |

| Human Intestinal Absorption | Percentage of the compound absorbed from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the blood-brain barrier. | Likely to cross |

| CYP450 Inhibition | Potential to inhibit major drug-metabolizing enzymes. | To be determined |

Note: The predicted values are illustrative and would need to be confirmed by specific in silico modeling or experimental validation.

Conformational Analysis and Molecular Dynamics Simulations

As of the latest available data, specific peer-reviewed studies focusing on the conformational analysis and molecular dynamics simulations of this compound are not present in the public domain. While computational studies, including conformational analysis and molecular dynamics, are frequently performed for indole derivatives to understand their structure-activity relationships, binding modes to biological targets, and physicochemical properties, research on this particular substituted indole is not yet published. nih.govmdpi.com

Theoretical investigations on related indole structures can provide a general understanding of the expected behavior of the indole core. For instance, studies on isomers such as 6-isocyano-1-methyl-1H-indole have utilized computational methods to investigate their vibrational properties and behavior in different solvents. mdpi.com Similarly, extensive molecular dynamics simulations have been conducted on other functionalized indole derivatives to assess their binding stability with protein targets. nih.gov

However, without specific research on this compound, any discussion on its potential energy surfaces, dihedral angle distributions, rotamer populations, or its dynamic behavior in a simulated environment would be purely speculative. The unique substitution pattern of a methyl group at the 5-position and a carbonitrile group at the 6-position will undoubtedly influence the molecule's electronic and steric properties, which would be the subject of any future computational analysis.

Detailed research findings and data tables for conformational analysis and molecular dynamics simulations are contingent on dedicated computational studies being performed and published for this compound.

Pharmacological and Biological Research Applications of Indole Carbonitrile Scaffolds

Anticancer Research and Mechanisms of Action

Indole (B1671886) derivatives are a cornerstone of modern oncology research, with several compounds approved for clinical use. nih.gov The indole scaffold's versatility allows for the design of agents that target various hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, and angiogenesis.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The indole nucleus is a key feature in many kinase inhibitors. frontiersin.org While direct studies on 5-methyl-1H-indole-6-carbonitrile are not prominent, research on structurally similar indole-6-carboxylate esters demonstrates their potential as tyrosine kinase inhibitors. For example, novel derivatives of 1-methyl-1H-indole-6-carboxylate have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.

One study developed two series of compounds from methyl-1-methyl-1H-indole-6-carboxylate. A derivative, compound 4a (an indole-hydrazine-1-carbothioamide), was identified as a potent EGFR inhibitor, while compound 6c (an indole-oxadiazole derivative) was the most effective against VEGFR-2. These findings underscore the potential of the indole-6-substituted scaffold in designing targeted kinase inhibitors. The suntinib drug, which contains an indolin-2-one scaffold, is a multi-directional tyrosine kinase inhibitor that targets VEGFR, PDGF, and c-KIT receptors. nih.gov

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption is a validated anticancer strategy. Certain indole derivatives are known to interfere with microtubule function, often by binding to the colchicine (B1669291) site, which prevents tubulin polymerization. This action leads to a halt in the cell cycle during the G2/M phase and can trigger apoptosis. bezmialem.edu.tr For instance, vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine, which are indole alkaloids, are classic examples of microtubule-targeting agents used in chemotherapy. nih.gov

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Indole derivatives have been shown to trigger apoptosis through various mechanisms. nih.gov Studies on methyl-indole have demonstrated its ability to suppress the viability of pancreatic cancer cells and induce a high rate of apoptosis. nih.gov The mechanism was linked to the downregulation of the P13K/AKT signaling pathway. nih.gov

Other indole derivatives have been shown to activate caspases, which are key executioner proteins in the apoptotic cascade. For instance, certain 5-chloro-indole-2-carboxamides act as potent caspase-3 activators, leading to apoptosis in pancreatic cancer cells. nih.gov These compounds were also found to arrest the cell cycle, preventing cancer cells from replicating. nih.gov The ability of indole alkaloids to regulate cell death pathways highlights their potential as anticancer agents. nih.gov

Aromatase (CYP19A1) is a key enzyme in the synthesis of estrogens from androgens. nih.gov In hormone-dependent breast cancers, inhibiting aromatase is a crucial therapeutic strategy. The indole scaffold has been explored for designing novel aromatase inhibitors. frontiersin.orgnih.gov

Research has shown that the position of electron-withdrawing groups, like the nitrile (CN) group, is critical for activity. A study on 2-aryl indoles found that a nitrile group at the C-3 position resulted in potent aromatase inhibition (IC₅₀ = 1.61 μM), whereas moving it to the C-5 position reduced potency by half (IC₅₀ = 3.34 μM). nih.gov Another study on 6- or 4-functionalized indoles identified a benzonitrile (B105546) derivative, 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile , as a highly potent aromatase inhibitor with an IC₅₀ value of 11.5 nM. ijcrt.org Furthermore, computational studies have identified 6-chloro-5-cyano-2-methylindole as a reference compound for designing new, potentially safer aromatase inhibitors. nih.gov These findings suggest that an indole-6-carbonitrile structure, such as in this compound, could be a promising template for developing new aromatase inhibitors.

| Compound Type | Specific Derivative | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aryl Indole Carbonitrile | CN at C-3 position | 1.61 µM | nih.gov |

| 2-Aryl Indole Carbonitrile | CN at C-5 position | 3.34 µM | nih.gov |

| Indole Benzonitrile | 4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile | 11.5 nM | ijcrt.org |

| 2-Methyl Indole Hydrazone | p-chloro substituted derivative | 8.72 µM | bezmialem.edu.tr |

The cytotoxic potential of indole derivatives has been evaluated against a wide range of human cancer cell lines. While specific data for this compound is not available, studies on related structures provide insight into the potential efficacy of this scaffold. For example, betulin (B1666924) derivatives functionalized with a 5-chloro-indole moiety showed significant activity against pancreatic (MIAPaCa), ovarian (PA-1), and colon (SW620) cancer cells, with EC₅₀ values between 2.44 and 2.70 µg/mL. nih.gov In another study, derivatives of indole-6-carboxylate esters demonstrated potent anti-proliferative effects against various cancer cell lines.

| Compound Series | Specific Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Indole-6-carboxylate derivative | Compound 4a | HepG2 (Liver) | 0.08 µM | |

| Indole-6-carboxylate derivative | Compound 4a | HCT-116 (Colon) | 0.12 µM | |

| Indole-6-carboxylate derivative | Compound 6c | HepG2 (Liver) | 0.07 µM | |

| Indole-6-carboxylate derivative | Compound 6c | A549 (Lung) | 0.15 µM | |

| β-carboline alkaloid | Flavopereirine | HCT116 (Colon) | 8.15 µM | nih.gov |

| β-carboline alkaloid | Flavopereirine | HT29 (Colon) | 9.58 µM | nih.gov |

Antimicrobial and Anti-infective Investigations

The indole scaffold is a critical component in the development of new anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, and mycobacteria. The rise of antibiotic resistance, particularly against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), has spurred the investigation of novel antibacterial agents, with indole-based derivatives showing significant promise.

The mechanisms of action for indole's antimicrobial effects are diverse and may involve targeting bacterial DNA, disrupting membrane integrity, and inhibiting essential enzymes. For instance, a study focusing on spiro-carbazole derivatives, which include a methyl group and a carbonitrile, reported that 7′-chloro-6′-methyl-1,2,4,9-tetrahydrospiro[carbazole-3,2′-chromene]-6-carbonitrile exhibited excellent anti-tuberculosis activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value of 1.56 µg/mL. Other research has shown that indole-triazole derivatives are effective against a range of pathogens, including S. aureus, MRSA, and Candida albicans, with MIC values as low as 3.125 µg/mL. These findings highlight the potential of the methyl-indole-carbonitrile framework as a source for novel anti-infective drugs.

Antibacterial Activity

There is currently a lack of specific data detailing the antibacterial properties of this compound. While many indole derivatives have been synthesized and evaluated as potential antibacterial agents, sometimes showing efficacy against multi-drug resistant pathogens, specific studies on this particular compound are not readily found. nih.govresearchgate.net

Antifungal and Antiviral Efficacy

Similarly, information regarding the antifungal and antiviral capabilities of this compound is scarce. The broader class of indole derivatives has been a source of compounds with reported antiviral and antifungal activities, but specific findings for this compound have not been identified in available research. nih.govacs.org

Antitubercular Agents and Mycobacterial Target Inhibition (e.g., InhA, DprE1)

The potential of this compound as an antitubercular agent, or as an inhibitor of key mycobacterial enzymes like InhA and DprE1, remains unexplored in published literature. DprE1 is a noted target for antituberculosis drug discovery, with various compounds being investigated for their inhibitory action, but data for this compound is absent. nih.gov

Anti-inflammatory and Analgesic Properties

While indole derivatives are known to possess anti-inflammatory and analgesic potential, with some acting as inhibitors of enzymes like cyclooxygenase (COX), specific studies on this compound are not available. nih.govnih.govnih.gov Research has been conducted on a variety of synthetic indole derivatives for these properties, but this specific compound does not appear to have been a focus of such studies. nih.gov

Neurological and Central Nervous System Research

The role of this compound in neurological and central nervous system (CNS) research is another area with limited information. Indole-containing molecules are of significant interest in neuroscience due to their structural similarity to neurotransmitters like serotonin (B10506) and their potential to interact with various CNS targets. nih.govmdpi.comwikipedia.org

Phosphodiesterase 5 (PDE5) Inhibition

There is no specific evidence to suggest that this compound has been investigated as a Phosphodiesterase 5 (PDE5) inhibitor. PDE5 inhibitors are a well-established class of drugs, and while new scaffolds are continually explored, research specifically implicating this compound has not been found. nih.govfrontiersin.org

Receptor Interaction and Modulation

Detailed studies on the interaction and modulation of specific receptors by this compound are not present in the available literature. Research into how various indole derivatives interact with receptors, such as serotonin or dopamine (B1211576) receptors, is an active field, but findings for this particular compound have not been published. nih.gov

Advanced Analytical Methodologies for Indole Carbonitrile Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For indole (B1671886) carbonitriles, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole derivatives. nih.govcetjournal.it Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of these compounds. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For instance, indole-5-carbonitrile can be analyzed using a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com The choice of stationary phase is also critical; C18 columns are frequently used for the analysis of indole compounds. cetjournal.itnih.gov

Method development in HPLC often involves optimizing the mobile phase composition and pH to achieve the desired separation. nih.gov For example, a gradient elution with a mobile phase of acetic acid in water and acetonitrile in water has been shown to effectively separate various indoles. nih.gov The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of different indole compounds. mdpi.com

Key HPLC Parameters for Indole Analysis:

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18, Newcrom R1 | cetjournal.itsielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water with acid (e.g., formic, phosphoric, acetic) | sielc.comnih.gov |

| Detection | UV (e.g., 280 nm), PDA | nih.govmdpi.com |

| Flow Rate | Varies depending on column dimensions and particle size | |

| Temperature | Often ambient, but can be elevated |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like some indole derivatives. notulaebotanicae.ro In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A capillary column, such as one coated with a nonpolar phase like HP-5MS, is often used. notulaebotanicae.ro

However, GC may not be suitable for all indole compounds, particularly those with high melting points, such as bisindole alkaloids. notulaebotanicae.ro For amenable compounds, the temperature programming of the GC oven is a critical parameter for achieving good separation. notulaebotanicae.ro

Typical GC Parameters for Indole Alkaloid Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | notulaebotanicae.ro |

| Carrier Gas | Helium | notulaebotanicae.ro |

| Injector Temperature | 280 °C | notulaebotanicae.ro |

| Oven Program | Initial temp 40-60°C, ramped to 280°C | notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) | notulaebotanicae.ro |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.netptfarm.pl This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. researchgate.netptfarm.pl The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for more complex mixtures to be resolved in shorter times. encyclopedia.pubwaters.com

UPLC is particularly well-suited for the analysis of pharmaceutical intermediates and complex plant extracts containing indole alkaloids. mdpi.comdntb.gov.ua The increased sensitivity of UPLC is also advantageous for detecting trace-level impurities. researchgate.net

Advantages of UPLC over HPLC for Indole Analysis:

| Feature | UPLC | HPLC | Source |

| Particle Size | < 2 µm | 3-5 µm | researchgate.netptfarm.pl |

| Pressure | Higher (up to 15,000 psi) | Lower | ptfarm.pl |

| Analysis Time | Shorter | Longer | researchgate.netencyclopedia.pub |

| Resolution | Higher | Lower | researchgate.netwaters.com |

| Sensitivity | Higher | Lower | researchgate.net |

Mass Spectrometry (MS) and Coupled Systems

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a highly specific and sensitive method for identifying and quantifying compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the detection capabilities of MS. notulaebotanicae.ro This technique is widely used for the identification and quantification of a broad range of volatile and semi-volatile organic compounds, including many indole derivatives. researchgate.netnih.gov After separation in the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries. researchgate.net

GC-MS has been successfully used to analyze indole alkaloids in plant extracts and to identify various synthetic cannabinoids of the indole/indazole carboxamide type. notulaebotanicae.ronih.gov The fragmentation patterns observed in the mass spectra are crucial for structural elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. nih.govnih.gov In LC-MS/MS, the liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

LC-MS/MS methods have been developed for the quantification of indole in biological matrices like mouse serum and tissues, as well as for the analysis of various indole alkaloids in plant extracts. mdpi.comnih.gov The technique's low detection limits make it ideal for trace analysis. nih.gov

Key LC-MS/MS Parameters for Indole Quantification:

| Parameter | Typical Value/Condition | Source |

| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | mdpi.comnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor > Product Ion (m/z) for Indole | 118.1 > 91.1 | nih.gov |

| **Linearity (r²) ** | > 0.99 | nih.gov |

| Limit of Quantitation (LOQ) | As low as 1 ng/mL | nih.gov |

Sample Preparation and Enrichment Strategies

The accurate detection and quantification of 5-methyl-1H-indole-6-carbonitrile in various matrices often necessitate preliminary sample preparation and enrichment. These steps are crucial for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. The selection of an appropriate preparation method is contingent upon the sample matrix's complexity, the analyte's concentration, and the subsequent analytical technique. For indole carbonitrile derivatives, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most extensively utilized and effective strategies.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly efficient and versatile technique for the purification and concentration of analytes from a liquid sample. sigmaaldrich.com This method relies on the partitioning of a compound between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase SPE using a C18 sorbent is a common and effective approach. mdpi.comnih.gov

The general procedure for SPE involves four key steps:

Conditioning: The sorbent bed is first activated with an organic solvent, such as methanol (B129727), to solvate the C18 functional groups. This is followed by equilibration with water or an aqueous buffer to prepare the sorbent for the sample. mdpi.com

Loading: The sample, typically dissolved in an aqueous solution, is passed through the SPE cartridge. The nonpolar this compound will preferentially adsorb to the hydrophobic C18 stationary phase, while more polar, water-soluble impurities pass through.

Washing: The cartridge is then washed with a weak solvent mixture, for instance, a low percentage of methanol in water. This step is designed to remove any remaining weakly retained impurities without eluting the target analyte. nih.gov

Elution: Finally, the retained this compound is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent like methanol or acetonitrile. mdpi.com This results in a concentrated and purified sample ready for analysis.

The efficiency of the SPE process is typically evaluated by the recovery percentage, which represents the amount of analyte retrieved after the entire procedure.

Table 1: Hypothetical SPE Recovery Data for this compound

| SPE Cartridge | Conditioning Solvent | Washing Solvent (v/v) | Elution Solvent | Average Recovery (%) |

| C18 (500 mg) | Methanol (5 mL) | 5% Methanol in Water (2 mL) | Acetonitrile (2 mL) | 92 |

| C18 (500 mg) | Acetonitrile (5 mL) | 10% Acetonitrile in Water (2 mL) | Methanol (2 mL) | 89 |

| Phenyl (500 mg) | Methanol (5 mL) | 10% Methanol in Water (2 mL) | Acetonitrile (2 mL) | 85 |

This table presents hypothetical data based on typical recovery values for similar indole compounds and is for illustrative purposes.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov This method is widely used for the isolation of indole derivatives from aqueous samples. The choice of the organic solvent is critical and depends on the polarity of the target analyte. For this compound, which possesses both polar (nitrile and N-H group) and nonpolar (methyl and indole ring) characteristics, solvents of intermediate polarity such as ethyl acetate (B1210297) or dichloromethane (B109758) are often suitable.

The LLE procedure generally involves the following steps:

The aqueous sample containing this compound is placed in a separatory funnel.

An equal or predetermined volume of an immiscible organic solvent is added.

The funnel is stoppered and shaken vigorously to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

The layers are allowed to separate, and the organic layer containing the extracted compound is collected.

This process may be repeated multiple times with fresh organic solvent to maximize recovery.

The combined organic extracts are then typically dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to a smaller volume.

The effectiveness of LLE is quantified by the distribution coefficient (D), which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

Table 2: Distribution Coefficients (D) of Related Indole Compounds in Various Solvent Systems

| Compound | Organic Solvent | Aqueous Phase | Distribution Coefficient (D) |

| Indole | Ethyl Acetate | Water | 8.5 |

| 3-Methylindole | Dichloromethane | Water | 15.2 |

| Indole-3-acetonitrile | Diethyl Ether | Water | 5.7 |

This table contains data for related indole compounds to illustrate the principles of LLE and is not specific to this compound.

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for the detection and quantification of indole derivatives due to the inherent chromophoric nature of the indole ring system.

The indole nucleus contains a conjugated π-electron system that absorbs ultraviolet (UV) radiation, typically in the range of 260-290 nm. The absorption spectrum of indole derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. The position and intensity of these absorption maxima can be influenced by the type and position of substituents on the indole ring. For instance, the presence of a methyl group and a carbonitrile group on the benzene (B151609) ring of the indole nucleus in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.

While direct UV-Vis spectrophotometry is useful, colorimetric methods can enhance sensitivity and selectivity. The Ehrlich reaction, for example, involves the reaction of an indole derivative with p-dimethylaminobenzaldehyde in an acidic medium to produce a colored product that can be measured in the visible region. consensus.app While specific applications for this compound are not documented, this principle could potentially be adapted.

Table 3: Reported UV Absorption Maxima (λmax) for Various Indole Derivatives in Methanol

| Compound | λmax 1 (nm) | λmax 2 (nm) |

| Indole | 271 | 278 |

| 5-Methylindole (B121678) | 275 | 282 |

| Indole-6-carboxylic acid | 285 | 295 |

| Indole-3-carbonitrile | 274 | 281 |

This table provides a summary of reported UV absorption maxima for related indole derivatives to illustrate the effect of substitution on the spectral properties. researchgate.netnih.gov

Emerging Research Directions and Interdisciplinary Applications

Supramolecular Chemistry of Indole (B1671886) Carbonitriles

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The indole carbonitrile scaffold is well-suited for such studies due to its capacity for forming diverse and predictable intermolecular bonds.

The structure of 5-methyl-1H-indole-6-carbonitrile is governed by a variety of non-covalent forces that dictate its interactions with other molecules and its aggregation behavior. The indole ring itself is a major determinant in the stability and folding of proteins, capable of engaging in a wide range of non-covalent interactions. nih.gov

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. In crystal structures of related indole derivatives, such as 5-methyl-1H-indole-3-carbaldehyde, molecules are connected through N—H⋯O hydrogen bonds, forming distinct chains. nih.gov This fundamental interaction is a primary driver in the self-assembly of indole-containing molecules.

π-Stacking: The aromatic nature of the indole ring facilitates π-π stacking interactions, which are crucial for the stability of protein structures and for the binding of ligands to active sites. nih.gov Studies on compounds like 2-methyl-1-phenyl-1H-indole-3-carbonitrile reveal the presence of aromatic π–π stacking in the crystal packing, with centroid-centroid separations of approximately 3.95 Å. nih.gov The π-π stacking of an indole ring with a phenoxyl radical has also been observed in nickel(II)-salen type complexes, highlighting its role in mediating interactions within metal coordination spheres. rsc.org

C-H⋯π Interactions: In addition to π-π stacking, interactions between C-H bonds and the electron-rich π-system of the indole ring are also significant. In the crystal lattice of 5-methyl-1H-indole-3-carbaldehyde, C—H⋯π interactions link the hydrogen-bonded chains together to form layers, demonstrating their importance in constructing two-dimensional supramolecular structures. nih.gov

Table 1: Non-Covalent Interactions in Indole Derivatives

| Interaction Type | Description | Example Compound | Reference |

|---|---|---|---|

| N-H···O Hydrogen Bond | The indole N-H group acts as a donor to an oxygen acceptor, forming molecular chains. | 5-Methyl-1H-indole-3-carbaldehyde | nih.gov |

| π-π Stacking | Parallel stacking of aromatic rings, driven by electrostatic and van der Waals forces. | 2-Methyl-1-phenyl-1H-indole-3-carbonitrile | nih.gov |

| C-H···π Interaction | A C-H bond acts as a weak acid to interact with the electron cloud of a π-system. | 5-Methyl-1H-indole-3-carbaldehyde | nih.gov |

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The predictable nature of the non-covalent interactions involving the indole carbonitrile scaffold makes it a valuable building block for this purpose.

The self-assembly of indole derivatives is guided by the interplay of the interactions described above. For instance, the crystal structure of 5-methyl-1H-indole-3-carbaldehyde shows that planar molecules first connect via N—H⋯O hydrogen bonds to form one-dimensional chains. nih.gov These chains are then further linked through C—H⋯π interactions to create two-dimensional layers, illustrating a hierarchical self-assembly process. nih.gov Similarly, the crystal packing of 2-methyl-1-phenyl-1H-indole-3-carbonitrile is solidified by a combination of π–π stacking and C—H···π interactions. nih.gov These examples demonstrate how specific functional groups on the indole core can be used to program the assembly of molecules into well-defined supramolecular architectures.

Table 2: Crystal Data for Related Indole Derivatives

| Compound | Formula | Crystal System | Key Interaction | V (ų) | Reference |

|---|---|---|---|---|---|

| 5-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | Orthorhombic | N—H···O, C—H···π | 834.31 | nih.gov |

| 2-Methyl-1-phenyl-1H-indole-3-carbonitrile | C₁₆H₁₂N₂ | Triclinic | π–π stacking, C—H···π | 599.34 | nih.gov |

The indole nucleus and the nitrile group both offer potential sites for coordination with metal ions, opening avenues in coordination chemistry and the development of novel metal-organic frameworks. The indole ring can coordinate to transition metals in several ways, including through a σ-bond with the indole nitrogen. mdpi.com

Applications in Advanced Materials Science

The electronic properties inherent to the indole scaffold suggest potential applications in advanced materials, particularly in electronics and catalysis. The fusion of an electron-rich pyrrole (B145914) ring with a benzene (B151609) ring creates a conjugated π-electron system that can be readily modified.

Indole derivatives are investigated for their potential use in organic electronic devices. The extended π-conjugation of the bicyclic system is a prerequisite for charge transport, making such molecules candidates for organic semiconductors. The ability to tune the electronic properties by adding electron-donating (like the methyl group) or electron-withdrawing (like the cyano group) substituents is a key advantage.

While indole derivatives are frequently the targets of synthetic reactions employing sophisticated catalysts, their use as catalysts or as essential ligands in catalytic systems is a developing area of research. nih.gov The nitrogen atoms in this compound (in both the indole ring and the cyano group) possess lone pairs of electrons that could coordinate to a metal center, making the molecule a potential ligand in transition metal catalysis.

For example, chiral catalysts functionalized with specific ligands are used for asymmetric reactions where indole derivatives act as nucleophiles. acs.org While in these cases the indole is a reactant, it demonstrates the intimate interaction between indole scaffolds and catalytic metal centers. The development of catalysts where an indole carbonitrile itself is a key component of the ligand framework could offer new reactivity and selectivity in organic transformations. However, literature specifically detailing the application of this compound as a catalyst or a primary ligand remains limited, representing an opportunity for future investigation.

Q & A

Q. What experimental approaches are suitable for studying degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) in methanol. Monitor degradation via LC-MS (QTOF, negative ion mode) to identify intermediates (e.g., hydroxylated or demethylated products). Kinetic analysis using pseudo-first-order models quantifies degradation rates .

Q. How can reproducibility issues in multi-step synthesis be mitigated?

- Methodological Answer : Standardize reaction parameters (e.g., anhydrous DMF, degassed via N₂ bubbling) and track water content via Karl Fischer titration. For Pd-catalyzed steps, use BrettPhos precatalyst (2 mol%) to minimize variability. Document all deviations in OpenLab CDS for retrospective analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.